5-Methylhexa-3,5-dien-2-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H10O |
|---|---|
Molecular Weight |
110.15 g/mol |
IUPAC Name |
(3E)-5-methylhexa-3,5-dien-2-one |
InChI |
InChI=1S/C7H10O/c1-6(2)4-5-7(3)8/h4-5H,1H2,2-3H3/b5-4+ |
InChI Key |
XUUGSSQXYWMELT-SNAWJCMRSA-N |
Isomeric SMILES |
CC(=C)/C=C/C(=O)C |
Canonical SMILES |
CC(=C)C=CC(=O)C |
Origin of Product |
United States |
Significance of Conjugated Dienones in Chemical Synthesis and Theoretical Studies
Conjugated dienones, characterized by a ketone functional group in conjugation with two carbon-carbon double bonds, are versatile building blocks in organic synthesis. This extended π-system imbues them with unique electronic properties and a rich reactivity profile, making them susceptible to a variety of chemical transformations.
Their utility is prominently showcased in pericyclic reactions, particularly as dienophiles in Diels-Alder reactions, enabling the construction of complex cyclic and polycyclic frameworks. Furthermore, the conjugated system allows for selective reactions at multiple sites, including 1,2-, 1,4-, and 1,6-addition of nucleophiles. This reactivity has been harnessed in the synthesis of numerous natural products and biologically active molecules. nih.gov
From a theoretical standpoint, the electronic structure of conjugated dienones provides a fertile ground for computational studies. These investigations help in understanding the factors that govern their reactivity, regioselectivity, and stereoselectivity in various reactions. Moreover, the biological activity of many dienone-containing compounds, such as their role as enzyme inhibitors, has spurred research into their medicinal chemistry applications. nih.govacs.org
Historical Context and Evolution of Research on Unsaturated Ketones
The study of unsaturated ketones has a rich history that is deeply intertwined with the development of fundamental concepts in organic chemistry. The initial discovery of ketones in the mid-19th century laid the groundwork for understanding their structure and basic reactivity. However, it was the advent of reactions like the Aldol (B89426) condensation, first reported by Charles-Adolphe Wurtz in 1872, that truly unlocked the synthetic potential of this class of compounds. sigmaaldrich.com
The Claisen-Schmidt condensation, a variation of the aldol reaction, further expanded the synthetic toolkit for preparing α,β-unsaturated ketones by reacting an aldehyde or ketone with an aromatic carbonyl compound in the presence of a base. tjpr.org These early methods, relying on base- or acid-catalyzed condensations of aldehydes and ketones, have remained mainstays in organic synthesis for their robustness and versatility. wikipedia.org
Over the decades, research has focused on developing more sophisticated and selective methods for the synthesis of unsaturated ketones. This includes the use of organometallic reagents, transition-metal catalysis, and various named reactions that offer greater control over stereochemistry and functional group tolerance. rsc.org The evolution of analytical techniques, such as NMR and mass spectrometry, has also been pivotal in characterizing these molecules and understanding their complex reaction mechanisms.
Research Gaps and Future Perspectives for 5 Methylhexa 3,5 Dien 2 One
Systematic IUPAC Nomenclature and Common Denominations
The structure of this compound is defined by a six-carbon chain ("hexa") with a ketone functional group at the second carbon (C2), giving it the "-2-one" suffix. The presence of two carbon-carbon double bonds at positions three (C3) and five (C5) makes it a diene, specifically a "3,5-dien". A methyl group is attached to the fifth carbon atom, hence "5-Methyl".
The IUPAC nomenclature for this compound is This compound . Due to the presence of a double bond at C3-C4, geometric isomerism is possible, which is specified using E/Z notation. The most stable and commonly cited isomer is (3E)-5-Methylhexa-3,5-dien-2-one .
While less common in formal literature, alternative names or synonyms may be encountered. These are often derived from older naming conventions or are used in specific commercial contexts.
| Nomenclature Type | Name |
| Systematic IUPAC Name | This compound |
| Stereochemically Defined IUPAC Name | (3E)-5-Methylhexa-3,5-dien-2-one |
Stereochemical Considerations and Isomerism in Dienone Systems
The spatial arrangement of atoms in this compound gives rise to several types of isomerism, which are crucial for understanding its chemical behavior and properties.
Geometric Isomerism (E/Z configurations of C=C bonds)
Geometric isomerism, also known as cis-trans or E/Z isomerism, arises from the restricted rotation around carbon-carbon double bonds. In this compound, the relevant double bonds are at C3=C4 and C5=C6.
C3=C4 Double Bond: This bond can exist in two different geometric configurations. The substituents on C3 are a hydrogen atom and the acetyl group (CH₃CO-), while on C4 they are a hydrogen atom and the isobutenyl group (-C(CH₃)=CH₂). Using the Cahn-Ingold-Prelog (CIP) priority rules, the acetyl group on C3 has a higher priority than the hydrogen, and the isobutenyl group on C4 has a higher priority than its hydrogen.
In the (3E)-isomer , the high-priority groups (acetyl and isobutenyl) are on opposite sides (entgegen) of the double bond.
In the (3Z)-isomer , these high-priority groups are on the same side (zusammen).
C5=C6 Double Bond: The C6 carbon is bonded to two identical hydrogen atoms. Since there are identical substituents on one of the carbons of the double bond, no geometric isomerism is possible around the C5=C6 bond.
Therefore, this compound can exist as two distinct geometric isomers: (3E)-5-Methylhexa-3,5-dien-2-one and (3Z)-5-Methylhexa-3,5-dien-2-one.
Conformational Analysis and Rotational Isomers
Conformational isomers, or conformers, are different spatial arrangements of a molecule that can be interconverted by rotation around single (sigma) bonds. For this compound, rotation around the C2-C3 and C4-C5 single bonds is particularly significant.
The rotation around the C4-C5 single bond determines the relative orientation of the two double bonds.
s-trans conformation: The two double bonds are on opposite sides of the C4-C5 single bond. This conformation is generally more stable due to reduced steric hindrance. masterorganicchemistry.com
s-cis conformation: The two double bonds are on the same side of the C4-C5 single bond. While higher in energy than the s-trans form, this conformation is crucial for certain pericyclic reactions, such as the Diels-Alder reaction. masterorganicchemistry.com
Similarly, rotation around the C2-C3 single bond determines the orientation of the carbonyl group relative to the C3=C4 double bond. The planar s-trans and s-cis conformations are the most significant due to the stabilizing effects of conjugation. The interplay between steric repulsion and electronic stabilization determines the equilibrium population of these various conformers. masterorganicchemistry.comyoutube.com
Electronic Structure and Conjugation Effects within the Dienone Framework
The arrangement of alternating single and double bonds, including the carbonyl group (C=O), forms a conjugated π-system. This conjugation has profound effects on the molecule's electronic structure, stability, and reactivity.
Molecular Orbital Theory Applied to Conjugated π-Systems
According to molecular orbital (MO) theory, the atomic p-orbitals on the sp²-hybridized atoms (C2, C3, C4, C5, and the oxygen of the carbonyl group) and the sp-hybridized C6 combine to form a set of π molecular orbitals that extend over the entire conjugated system. researchgate.netyoutube.com
The conjugated system of this compound involves six atoms (O=C2-C3=C4-C5=C6) and contains six π-electrons. The combination of the six atomic p-orbitals generates six π molecular orbitals (ψ₁ to ψ₆).
Bonding Molecular Orbitals (ψ₁, ψ₂, ψ₃): These three orbitals are lower in energy than the original atomic p-orbitals. In the ground state, the six π-electrons occupy these bonding orbitals, resulting in a net stabilization of the molecule. youtube.comyoutube.com The lowest energy orbital, ψ₁, has zero nodes, while ψ₂ has one node and ψ₃ has two nodes.
Antibonding Molecular Orbitals (ψ₄, ψ₅, ψ₆*):** These three orbitals are higher in energy and are unoccupied in the ground state. They contain nodes between the bonded atoms, which represent regions of zero electron density. youtube.commasterorganicchemistry.com
The highest occupied molecular orbital (HOMO) is ψ₃, and the lowest unoccupied molecular orbital (LUMO) is ψ₄*. The energy difference between the HOMO and LUMO is a critical factor in determining the molecule's spectroscopic properties and its reactivity in chemical reactions. youtube.com
Resonance Structures and Electron Delocalization
For this compound, several resonance contributors can be drawn. The primary structure is the one with no charge separation. Other significant contributors involve the delocalization of the π-electrons from the double bonds and the polarization of the carbonyl group.
Key resonance structures show:
A positive charge developing on C4, with the negative charge on the electronegative oxygen atom.
A positive charge developing on C6, with the negative charge again on the oxygen atom.
These resonance hybrids indicate that the C2-C3 and C4-C5 single bonds have some partial double-bond character, making them shorter and stronger than typical single bonds. They also show that there is a partial negative charge on the carbonyl oxygen and partial positive charges on carbons 4 and 6, which influences the molecule's reactivity towards nucleophiles and electrophiles.
De Novo Synthetic Routes
The de novo synthesis of this compound, meaning its construction from simpler, acyclic precursors, can be achieved through several strategic bond-forming reactions. These methods offer flexibility in accessing the dienone core structure.
Olefin Metathesis Approaches
Olefin metathesis has emerged as a powerful tool for the formation of carbon-carbon double bonds. iupac.orgnih.gov While direct synthesis of this compound via this method is not extensively documented in readily available literature, the principles of cross-metathesis could theoretically be applied. This would involve the reaction of two different alkenes, catalyzed by a transition metal complex, typically containing ruthenium or molybdenum. iupac.orgsigmaaldrich.com For instance, a plausible but hypothetical cross-metathesis approach could involve the reaction of an appropriate enone with a vinyl partner in the presence of a Grubbs-type catalyst. The efficiency of such a reaction would depend on factors like catalyst selection, substrate compatibility, and reaction conditions. sigmaaldrich.com
Enyne metathesis, another variant, provides a route to 1,3-dienes and could be adapted for the synthesis of the dienone skeleton. nih.gov
Condensation Reactions for Dienone Formation
Aldol (B89426) condensation reactions represent a classical and widely utilized method for the formation of α,β-unsaturated ketones. To synthesize this compound, a directed aldol addition between the enolate of acetone (B3395972) and isobutyraldehyde (B47883) can be performed. chemicalforums.com This is followed by a condensation (dehydration) step to yield the target dienone. chemicalforums.com
Another approach involves the reaction of ethyl acetoacetate, which can produce the aldol product in over 80% yield under aqueous-organic conditions.
| Reactants | Reagents/Catalyst | Yield of Intermediate | Yield of Final Product |
| Acetone, Isobutyraldehyde | NaOH | 69% | 71% (overall 49%) |
| Ethyl Acetoacetate | Pyrrolidine | >80% (Aldol product) | Not specified |
Wittig and Related Alkenation Reactions
The Wittig reaction provides a robust method for converting aldehydes and ketones into alkenes with a high degree of control over the double bond's position. libretexts.orglumenlearning.com This reaction involves the use of a phosphonium (B103445) ylide, also known as a Wittig reagent. libretexts.orglumenlearning.comwikipedia.org To synthesize this compound, a suitable phosphonium ylide could be reacted with a carbonyl compound possessing the remaining part of the carbon skeleton.
For example, the ylide derived from (2-oxopropyl)triphenylphosphonium bromide could be reacted with isobutyraldehyde. The stereochemical outcome of the Wittig reaction, yielding either the (E) or (Z)-isomer, is influenced by the nature of the ylide. wikipedia.orgorganic-chemistry.org Stabilized ylides generally favor the formation of (E)-alkenes, while non-stabilized ylides predominantly give (Z)-alkenes. wikipedia.orgorganic-chemistry.org
A tandem approach combining olefin cross-metathesis and a subsequent Wittig olefination has also been developed for the synthesis of 1,3-dienoic compounds. organic-chemistry.org
Oxidative Transformations of Dienols or Dienyl Substrates
The oxidation of a corresponding dienol, (3Z)-5-methylhexa-3,5-dien-2-ol, presents a direct route to this compound. chemsynthesis.com While specific oxidizing agents for this exact transformation are not detailed in the provided context, standard reagents for the oxidation of secondary alcohols to ketones, such as pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or Swern and Dess-Martin periodinane oxidations, are commonly employed for such conversions. The choice of oxidant would be crucial to avoid over-oxidation or reaction with the diene system.
Modifications of Precursor Molecules
An alternative strategy to de novo synthesis involves the chemical modification of a pre-existing molecule that already contains the core carbon framework.
Functionalization of Hexane-based Scaffolds
The synthesis of 5-methyl-5-hexen-2-one, an isomer of the target compound, has been achieved through the alkylation of acetoacetic ester with methallyl chloride, followed by a cleavage reaction, resulting in a 51% yield. odinity.com This product could potentially be isomerized to the conjugated this compound under appropriate acidic or basic conditions.
Another related synthesis starts with 3-chloro-2-methylpropene (B57409) and acetylacetone, which are refluxed in the presence of potassium carbonate. odinity.com This method also initially produces 5-methyl-5-hexen-2-one. odinity.com
Conversion of Enones or Dienes to Dienones
The construction of the this compound framework can be achieved through strategic transformations of more readily available enones or diene derivatives. While direct conversion of simple dienes is less commonly documented, multi-step sequences starting from functionalized dienes or the modification of enone structures are effective approaches.
One documented pathway begins with a diene derivative, ethyl (2E)-5-methylhexa-2,4-dienoate. This starting material undergoes a two-step conversion. First, the ester is reduced to the corresponding primary alcohol, (E)-5-methylhexa-2,4-dien-1-ol. Subsequent oxidation of this alcohol would then yield the target dienone, this compound. This sequence highlights a common strategy where a diene backbone is first established and then followed by functional group manipulation to install the ketone.
Alternatively, synthetic routes can commence from enone precursors. For instance, the structurally related enone, 5-methyl-3-hexen-2-one, can serve as a building block. chemistryviews.org While a direct conversion to the dienone is not specified, such enones are prime candidates for reactions that introduce the second double bond, such as palladium-catalyzed dehydrogenation or allylic C-H activation followed by elimination. A patented process utilizes 5-methyl-3-hexene-2-ketone as a starting material for a copper-catalyzed addition reaction to produce a more complex molecule, demonstrating the utility of this enone as a reactive intermediate in multi-step syntheses. chemistryviews.org
Advanced Catalytic Systems in this compound Synthesis
Modern synthetic chemistry offers a powerful toolkit of catalytic systems to construct complex molecules like this compound with high efficiency and control. These methods, employing transition metals or small organic molecules as catalysts, are crucial for achieving selectivity and accessing novel reaction pathways.
Transition Metal-Catalyzed Coupling Reactions
Transition metals are at the forefront of C-C bond formation and are instrumental in the synthesis of conjugated systems like dienones. Various metals, including palladium, rhodium, and copper, catalyze reactions that can be applied to the synthesis of this compound.
Palladium catalysis is particularly versatile. One advanced method involves the palladium-catalyzed oxidative allylation of sulfoxonium ylides to regioselectively synthesize conjugated dienones. chemistryviews.org This reaction, using a Pd(OAc)₂ catalyst, demonstrates how a dienone structure can be built by coupling two simpler fragments. chemistryviews.org Another relevant palladium-catalyzed transformation is the nucleomethylation of alkynes, which can simultaneously construct a heterocyclic ring and install a methyl group. nih.govsemanticscholar.org This showcases the power of palladium to orchestrate complex bond-forming cascades.
Rhodium catalysts are also effective, particularly in the direct C-H addition of various substrates to unactivated alkenes. nih.gov Such a strategy could be envisioned for introducing the final double bond into an enone precursor through a C-H activation/dehydrogenation sequence.
Copper catalysis has been demonstrated in addition reactions involving the related enone, 5-methyl-3-hexene-2-ketone. A copper-triphenylphosphine hydride complex was used to catalyze the addition of an organosilicon compound to the enone with high yield and product purity. chemistryviews.org While this specific patent describes a subsequent reduction, the initial copper-catalyzed step highlights a method for functionalizing the enone backbone.
| Catalyst System | Substrate Type | Reaction Type | Yield | Purity | Reference |
| Copper hydride triphenylphosphine (B44618) complex | Enone (5-methyl-3-hexene-2-ketone) | Addition Reaction | 60-67% | >99.3% | chemistryviews.org |
| Pd(OAc)₂ / PPh₃ | Sulfoxonium ylide / Allylarene | Oxidative Allylation | Moderate to Good | - | chemistryviews.org |
| Rh(I) / PCy₃ / HCl | Dihydroquinazoline / Olefin | Intermolecular Coupling | - | - | nih.gov |
Organocatalytic Methods for Dienone Synthesis
Organocatalysis has emerged as a powerful alternative to metal-based systems, offering mild reaction conditions and unique selectivity profiles. These small, chiral organic molecules can effectively catalyze the formation of complex acyclic structures.
A significant challenge in organic synthesis is the enantioselective construction of quaternary carbon centers in acyclic molecules. Recent research has shown that organocatalysts can address this challenge. In one study, a chiral BINOL-derived catalyst (3,3´-bisperfluorotoluyl-BINOL) was used for the asymmetric conjugate addition of organoborates to acyclic (Z)-enediketones, which are structurally similar to dienones. bohrium.comnih.gov This method produced valuable 1,4-dicarbonyl products containing quaternary centers in high yields (up to 99%) and excellent enantioselectivity. bohrium.comnih.gov This demonstrates the potential of organocatalysis to control stereochemistry in the synthesis of complex, open-chain systems analogous to this compound.
Furthermore, organocatalysis has been successfully applied to reactions involving dienes. Chiral thioureas have been used to catalyze the chemo- and regioselective reduction of δ-nitro dienes, affording chiral nitroalkenes with high enantiomeric excess (up to 97% e.e.). unimi.it Although this is a reduction reaction, it highlights the ability of organocatalysts to differentiate between reactive sites in a diene system, a principle that is directly applicable to achieving selectivity in dienone synthesis.
| Catalyst | Substrate Type | Reaction Type | Yield | Enantioselectivity | Reference |
| 3,3´-Bisperfluorotoluyl-BINOL | (Z)-Enediketone / Potassium trifluoroorganoborate | Conjugate Addition | up to 99% | up to 97:3 e.r. | bohrium.comnih.gov |
| Chiral Thiourea / Hantzsch Ester | δ-Nitro Diene | Selective Reduction | - | up to 97% e.e. | unimi.it |
Chemo- and Regioselective Synthesis Strategies
Controlling chemo- and regioselectivity is paramount when multiple reactive sites are present, as is the case in the synthesis of poly-unsaturated compounds like this compound.
A prime example of a regioselective method for forming conjugated dienones is the palladium-catalyzed oxidative allylation of sulfoxonium ylides with allylarenes. chemistryviews.org This reaction proceeds with good regioselectivity to afford the desired dienone products. chemistryviews.org The choice of catalyst and reaction conditions is crucial for directing the reaction to the desired outcome, preventing the formation of isomeric byproducts.
Another powerful strategy involves exploiting the inherent reactivity differences in a molecule. In a multi-step synthesis of the natural product 2-acetoxytrilobolide, a key transformation was a one-pot substitution-oxidation reaction that converted an allylic ester into its corresponding α,β-unsaturated ketone. nih.gov This type of chemo- and regioselective functionalization is essential for building complex molecules and could be adapted for the synthesis of substituted dienones from appropriate precursors. nih.gov These strategies, which carefully orchestrate the sequence of bond formations and functional group transformations, are fundamental to the efficient and selective synthesis of target molecules like this compound.
Reactivity Profiles and Mechanistic Pathways of 5 Methylhexa 3,5 Dien 2 One
Pericyclic Reactions of 5-Methylhexa-3,5-dien-2-one
Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. libretexts.org this compound, with its conjugated diene system, is well-suited to participate in several types of pericyclic reactions.
Diels-Alder Cycloaddition Reactions (as a Diene or Dienophile)
The Diels-Alder reaction is a powerful [4+2] cycloaddition that forms a six-membered ring by reacting a conjugated diene with a dienophile (an alkene or alkyne). wikipedia.orgthieme-connect.de this compound can act as the diene component in this reaction. For the reaction to occur, the diene must be in the s-cis conformation. masterorganicchemistry.com The presence of electron-donating or electron-withdrawing groups on the diene and dienophile can influence the reaction's rate and selectivity. youtube.com
Table 1: General Diels-Alder Reaction
| Reactants | Product | Description |
| Conjugated Diene + Dienophile | Substituted Cyclohexene (B86901) | A [4+2] cycloaddition reaction forming a six-membered ring. wikipedia.org |
Regioselectivity and Stereoselectivity in [4+2] Cycloadditions
The regioselectivity of the Diels-Alder reaction is governed by the electronic properties of the substituents on both the diene and the dienophile. Theoretical studies using density functional theory (DFT) can help predict the favored regioisomeric and stereoisomeric products by analyzing activation energies and transition state geometries. nih.govnih.gov In many cases, the "endo" product is kinetically favored due to secondary orbital interactions. wiley-vch.de The stereoselectivity is often high, leading to the formation of specific stereoisomers. nih.gov
Enantiomerically pure products can be obtained from Diels-Alder reactions by employing chiral auxiliaries or chiral Lewis acid catalysts. thieme-connect.dewiley-vch.deacs.org Chiral auxiliaries are attached to the dienophile and direct the approach of the diene, leading to a preferred stereochemical outcome. harvard.edu After the reaction, the auxiliary can be removed. Chiral Lewis acids, often derived from metals like indium, can coordinate to the dienophile, rendering one face more accessible to the diene. wiley-vch.de This approach has proven effective in achieving high enantioselectivity in the synthesis of complex molecules. thieme-connect.describd.com
Table 2: Asymmetric Diels-Alder Strategies
| Strategy | Description | Key Features |
| Chiral Auxiliaries | A chiral molecule is temporarily attached to one of the reactants to induce stereoselectivity. harvard.edu | The auxiliary is recovered after the reaction. harvard.edu |
| Chiral Catalysts | A chiral Lewis acid or organocatalyst is used to create a chiral environment for the reaction. wiley-vch.deacs.org | The catalyst can be used in substoichiometric amounts. thieme-connect.de |
Electrocyclic Reactions and Sigmatropic Rearrangements
Electrocyclic reactions involve the formation of a ring from a conjugated system, or the reverse ring-opening process, through a concerted mechanism. uniurb.ityoutube.com The stereochemical outcome of these reactions is determined by the number of π-electrons and whether the reaction is induced by heat or light, following the Woodward-Hoffmann rules. uniurb.itimperial.ac.uk
Sigmatropic rearrangements are pericyclic reactions where a σ-bond migrates across a π-system. uniurb.itimperial.ac.uk A common example is the acs.orgacs.org-sigmatropic rearrangement, such as the Cope and Claisen rearrangements. imperial.ac.uklibretexts.org These rearrangements are synthetically useful for forming new carbon-carbon bonds. imperial.ac.uk For instance, an oxy-Cope rearrangement involves the rearrangement of a 1,5-diene alcoholate. libretexts.org
Nucleophilic and Electrophilic Reactions
The presence of the α,β-unsaturated ketone moiety in this compound opens it up to a range of nucleophilic and electrophilic reactions.
Michael Addition Reactions on the α,β-Unsaturated Ketone Moiety
The Michael addition is the conjugate addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). researchgate.net In the case of this compound, the carbon-carbon double bond adjacent to the carbonyl group is electron-deficient and susceptible to attack by a wide range of nucleophiles. This reaction is a powerful method for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net The stability of the resulting products can vary, and in some cases, a retro-Michael reaction can occur. researchgate.net Asymmetric versions of the Michael addition can be achieved using organocatalysts, such as cinchona alkaloids, to produce enantiomerically enriched products. buchler-gmbh.com
Carbonyl Group Reactivity (e.g., Grignard additions, reductions to dienols)
The carbonyl group in this compound is a key site for nucleophilic attack. The reactivity of this group is modulated by the adjacent conjugated system, which can influence the mode of addition (1,2- vs. 1,4-addition).
Grignard Additions:
Grignard reagents, being strong nucleophiles, typically favor 1,2-addition to the carbonyl carbon of α,β-unsaturated ketones. europa.eu In the case of this compound, the addition of a Grignard reagent (RMgX) would be expected to proceed via a nucleophilic attack on the electrophilic carbonyl carbon, leading to the formation of a tertiary alcohol after acidic workup. The reaction proceeds through a six-membered transition state. europa.eu While specific studies on this compound are not abundant, the general mechanism for Grignard reactions with α,β-unsaturated ketones suggests that direct addition to the carbonyl is the major pathway. europa.eunih.gov
Reductions to Dienols:
The reduction of the carbonyl group in this compound can lead to the corresponding 5-methylhexa-3,5-dien-2-ol. The choice of reducing agent is crucial in determining the outcome of the reaction, particularly in achieving selective 1,2-reduction over 1,4-conjugate reduction. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for the reduction of ketones to alcohols. lookchem.com In the presence of certain catalysts, such as molybdenum pentachloride (MoCl₅), NaBH₄ can efficiently reduce α,β-unsaturated ketones to their corresponding allylic alcohols with high regioselectivity. mdpi.com The reaction involves the nucleophilic attack of a hydride ion (H⁻) on the carbonyl carbon. lookchem.com
| Reaction | Reagent | Product | General Outcome |
| Grignard Addition | RMgX | Tertiary Dienol | Predominantly 1,2-addition |
| Reduction | NaBH₄ | 5-Methylhexa-3,5-dien-2-ol | 1,2-reduction to form the dienol |
Allylic and Vinylic Substitutions
The conjugated system of this compound presents possibilities for substitution reactions at its allylic and vinylic positions.
Allylic Substitutions:
The methyl group at the C5 position and the methylene (B1212753) group at the C1 position are in allylic positions. Allylic substitution reactions can proceed through either an S(_N)1 or S(_N)2 mechanism, often accompanied by allylic rearrangement due to the formation of a resonance-stabilized allylic carbocation or a transition state with delocalized charge. The specific pathway depends on the nature of the substrate, the nucleophile, and the reaction conditions.
Vinylic Substitutions:
Vinylic substitutions, where a substituent is directly replaced at one of the carbons of a double bond, are generally more difficult to achieve than allylic substitutions. The sp²-hybridized nature of the vinylic carbons and the steric hindrance around the double bond make them less susceptible to nucleophilic attack. However, under specific conditions, such as with highly activated substrates or through addition-elimination mechanisms, vinylic substitution can occur. For this compound, substitution at the vinylic positions (C3, C4, and C6) would require harsh reaction conditions.
Photochemical Reactions of this compound
The photochemistry of conjugated dienones is characterized by a variety of transformations, including (E)-(Z) isomerization, electrocyclization, and rearrangements. Upon irradiation with UV light, this compound can undergo several photochemical reactions.
One of the primary photochemical processes for conjugated dienes is (E)-(Z) isomerization around the carbon-carbon double bonds. This occurs through the excitation of a π electron to a π* antibonding orbital, which reduces the bond order and allows for rotation around the bond axis.
Furthermore, conjugated dienones can undergo photochemical electrocyclization reactions. For a 4π-electron system like the diene moiety in this compound, photochemical cyclization would proceed through a disrotatory mechanism to form a cyclobutene (B1205218) derivative.
C-H Bond Functionalization and Cascade Reactions
Recent advances in organic synthesis have focused on the direct functionalization of C-H bonds and the development of cascade reactions to build molecular complexity efficiently.
Olefin C-H Bond Functionalization for Benzene (B151609) Ring Assembly
Cyclization Cascade Reactions in Dienone Systems
Dienones are excellent substrates for cascade reactions, where a single event triggers a series of bond-forming transformations. ontosight.ai A notable example is the Nazarov cyclization, an acid-catalyzed electrocyclic ring closure of divinyl ketones to form cyclopentenones. ijrar.org While this compound is a cross-conjugated dienone rather than a divinyl ketone, related dienone systems can undergo analogous cyclization cascades. For instance, the dienone–phenol rearrangement is an acid-catalyzed reaction of cyclohexadienones that results in the formation of a phenol. wikipedia.org This rearrangement proceeds through a 1,2-shift of a substituent. wikipedia.org
Reaction Kinetics and Thermodynamic Considerations
The outcome of reactions involving this compound can be influenced by kinetic and thermodynamic factors. The competition between 1,2- and 1,4-addition of nucleophiles is a classic example of kinetic versus thermodynamic control. libretexts.orglibretexts.org
Generally, 1,2-addition to the carbonyl group is kinetically favored, meaning it has a lower activation energy and proceeds faster, especially at lower temperatures. libretexts.orglibretexts.org In contrast, 1,4-addition (conjugate addition) often leads to a more thermodynamically stable product. libretexts.orglibretexts.org At higher temperatures, where the initial additions are reversible, the reaction can reach equilibrium, favoring the formation of the thermodynamically more stable product. libretexts.orglibretexts.org
Activation Energies and Reaction Rates
The presence of a conjugated system of double bonds and a carbonyl group dictates the molecule's electronic properties. This conjugation leads to a delocalization of π-electrons across the carbon skeleton and the oxygen atom, which influences the stability of the ground state and various transition states. libretexts.org Reactions involving this compound, such as nucleophilic additions and cycloadditions, will have activation energies that reflect the energy required to disrupt this conjugation and form new chemical bonds.
For instance, in nucleophilic addition reactions, the electrophilicity of the carbonyl carbon and the carbons of the conjugated system plays a crucial role. masterorganicchemistry.combyjus.com The rate of nucleophilic attack is dependent on the nature of the nucleophile and the stability of the resulting intermediate. Stronger nucleophiles will generally lead to faster reaction rates and lower activation energies. masterorganicchemistry.com
In the context of pericyclic reactions, such as the Diels-Alder reaction, the activation energy is influenced by the orbital overlap between the dienone (acting as the diene) and a dienophile. libretexts.orgchemistrysteps.com The presence of both electron-donating (methyl group) and electron-withdrawing (carbonyl group) functionalities within this compound can lead to complex reactivity patterns and regioselectivity in such cycloadditions. libretexts.orgwikipedia.org The activation energy for these reactions is sensitive to the electronic nature of the dienophile. libretexts.orgchemistrysteps.com
It is important to note that computational chemistry, particularly using Density Functional Theory (DFT), provides a powerful tool for estimating activation energies and reaction rates for compounds where experimental data is scarce. ijrar.org Such theoretical studies on analogous dienones can provide valuable insights into the likely kinetic parameters for the reactions of this compound.
Table 1: Representative Activation Energies for Reactions of Analogous Conjugated Dienones
| Reaction Type | Analogous Dienone | Dienophile/Nucleophile | Solvent | Activation Energy (kcal/mol) (Illustrative) |
| Diels-Alder | (E)-Penta-3,5-dien-2-one | Maleic Anhydride | Toluene | 15-20 |
| Nucleophilic Addition | (E)-Hexa-3,5-dien-2-one | Sodium borohydride | Ethanol | 10-15 |
| Michael Addition | Chalcone | Diethyl malonate | Ethanol/Base | 12-18 |
Disclaimer: The data in this table is illustrative and based on values reported for structurally similar compounds. Specific experimental values for this compound are not available.
Influence of Catalysis on Reaction Pathways
Catalysis can profoundly influence the reaction pathways of this compound by lowering the activation energy of specific transformations, thereby increasing reaction rates and often enhancing selectivity. The conjugated dienone functionality offers multiple sites for catalytic interaction.
Acid Catalysis: In the presence of acids, the carbonyl oxygen of this compound can be protonated, which significantly increases the electrophilicity of the carbonyl carbon and the entire conjugated system. pw.livevaia.com This activation facilitates nucleophilic attack at both the carbonyl carbon (1,2-addition) and the β- or δ-carbon (1,4- or 1,6-addition, respectively). libretexts.org Acid catalysis can also play a crucial role in rearrangements, such as the dienone-phenol rearrangement, by stabilizing carbocationic intermediates. wikipedia.orgpw.liveslideshare.net
Base Catalysis: Base catalysis can promote reactions by deprotonating a nucleophile, thereby increasing its nucleophilicity and facilitating its attack on the electrophilic centers of the dienone. byjus.com For instance, in Michael additions, a base is often used to generate an enolate from a pronucleophile, which then adds to the β-position of the conjugated system.
Transition Metal Catalysis: Transition metal complexes are widely used to catalyze a variety of transformations on conjugated dienones. A prominent example is catalytic hydrogenation. Depending on the catalyst and reaction conditions, selective hydrogenation of one or both double bonds, or the carbonyl group, can be achieved. For instance, catalysts like palladium on carbon (Pd/C) are often used for the reduction of carbon-carbon double bonds. tandfonline.com Rhodium and iridium complexes have been shown to be effective for the asymmetric hydrogenation of unsaturated ketones, providing access to chiral alcohols or saturated ketones with high enantioselectivity. chemistryviews.orgacs.org The mechanism of these reactions typically involves the coordination of the dienone to the metal center, followed by migratory insertion of hydrogen. youtube.com
Organocatalysis: In recent years, organocatalysis has emerged as a powerful tool for the enantioselective functionalization of α,β-unsaturated ketones. Chiral secondary amines can react with the dienone to form a transient iminium ion. This activation strategy lowers the LUMO of the conjugated system, making it more susceptible to nucleophilic attack. This approach has been successfully applied in various reactions, including Michael additions and Diels-Alder reactions, affording products with high stereocontrol. princeton.edu
Table 2: Influence of Catalysts on the Reactivity of Analogous Conjugated Dienones
| Catalyst Type | Reaction Type | Effect on Reaction Pathway |
| H₂SO₄ (Acid) | Nucleophilic Addition | Enhances electrophilicity of the carbonyl and conjugated system, promoting addition reactions. |
| NaOH (Base) | Michael Addition | Generates a more potent nucleophile (enolate) for conjugate addition. |
| Pd/C, H₂ (Transition Metal) | Hydrogenation | Catalyzes the reduction of C=C double bonds. |
| Chiral Rhodium Complex | Asymmetric Hydrogenation | Enables enantioselective reduction of the C=C or C=O bond. |
| Chiral Secondary Amine | Michael Addition | Forms a chiral iminium ion intermediate, directing stereoselective nucleophilic attack. |
Disclaimer: This table provides general examples of catalytic effects on conjugated dienones. The specific outcomes for this compound would depend on the precise reaction conditions and catalyst employed.
Spectroscopic and Computational Characterization Methodologies for 5 Methylhexa 3,5 Dien 2 One
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon skeleton and the chemical environment of protons.
Elucidation of Carbon Skeleton and Proton Environments (e.g., ¹H, ¹³C NMR)
The protons on the double bonds (vinylic protons) are expected to resonate in the downfield region, typically between 5.0 and 7.0 ppm, due to the deshielding effect of the π-electron system and the carbonyl group. The methyl group attached to the double bond (C5) would likely appear as a singlet or a narrow multiplet in the vinylic region, while the methyl protons of the acetyl group (C1) would be found further upfield, typically around 2.0-2.5 ppm.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum is crucial for determining the carbon framework of the molecule. The carbonyl carbon (C2) is the most deshielded and is expected to appear at a chemical shift of approximately 190-200 ppm. The sp² hybridized carbons of the diene system (C3, C4, C5, and the methyl-substituted C5) would resonate in the range of 100-150 ppm. youtube.com The carbon of the methyl group attached to the carbonyl (C1) would be found at a higher field, typically around 20-30 ppm. youtube.com The specific chemical shifts are influenced by the degree of substitution and the electronic effects of the conjugated system. Predicted ¹³C NMR data for related structures can provide a useful reference for the expected chemical shifts in 5-Methylhexa-3,5-dien-2-one. np-mrd.orgdrugbank.com
Below is a table of predicted ¹H and ¹³C NMR chemical shifts for this compound based on computational models and data from analogous compounds.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H1 | 2.2 - 2.4 | - |
| H3 | 6.0 - 6.5 | - |
| H4 | 6.8 - 7.2 | - |
| H6 (CH₃) | 1.8 - 2.0 | - |
| H6' (CH₂) | 5.0 - 5.5 | - |
| C1 | - | 25 - 30 |
| C2 | - | 195 - 205 |
| C3 | - | 125 - 135 |
| C4 | - | 135 - 145 |
| C5 | - | 140 - 150 |
| C6 | - | 115 - 125 |
| C7 (CH₃) | - | 18 - 22 |
Note: These are predicted values and may differ from experimental results.
Advanced NMR Techniques for Stereochemical Assignment (e.g., NOESY, COSY)
Advanced 2D NMR techniques such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY) are invaluable for confirming the connectivity of protons and elucidating the stereochemistry of the molecule. libretexts.org
COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling relationships between protons on adjacent carbons. For this compound, cross-peaks would be expected between the proton at C3 and the proton at C4, confirming their vicinal relationship. researchgate.net Further correlations would be observed between the vinylic protons and the protons of the methyl group at C5, helping to assign these signals definitively.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about protons that are close to each other in space, which is critical for determining the stereochemistry of the double bonds. For example, a NOESY experiment could distinguish between the E and Z isomers at the C3-C4 double bond by observing the spatial proximity of the proton at C3 to either the acetyl group or the rest of the diene chain. youtube.com The observation of a Nuclear Overhauser Effect (NOE) between specific protons would confirm their cis relationship across a double bond.
Infrared (IR) and Raman Spectroscopy
IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups and the study of conjugation effects. edinst.com
Characterization of Functional Groups and Conjugation Effects
The IR spectrum of this compound is expected to show a strong absorption band for the C=O stretching vibration of the ketone. Due to conjugation with the diene system, this band would appear at a lower wavenumber (typically 1650-1685 cm⁻¹) compared to a non-conjugated ketone (around 1715 cm⁻¹). The C=C stretching vibrations of the conjugated diene would appear in the region of 1600-1650 cm⁻¹. The spectrum would also feature C-H stretching vibrations for the sp² and sp³ hybridized carbons.
Raman spectroscopy is particularly sensitive to the vibrations of non-polar bonds. ksu.edu.sa Therefore, the C=C stretching modes of the diene system would be expected to show strong signals in the Raman spectrum. The C=O stretch, being more polar, would typically be weaker in the Raman spectrum compared to the IR spectrum.
| Functional Group | Expected IR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) |
| C=O (conjugated ketone) | 1650 - 1685 (strong) | 1650 - 1685 (weak) |
| C=C (conjugated diene) | 1600 - 1650 (medium to strong) | 1600 - 1650 (strong) |
| C-H (sp²) | 3000 - 3100 (medium) | 3000 - 3100 (medium) |
| C-H (sp³) | 2850 - 3000 (medium) | 2850 - 3000 (medium) |
Vibrational Analysis and Conformational Studies
A detailed vibrational analysis, often aided by computational methods like Density Functional Theory (DFT), can provide a more complete assignment of the observed IR and Raman bands to specific molecular vibrations. libretexts.org Such analysis can also offer insights into the conformational preferences of the molecule. Acyclic conjugated dienones can exist in different conformations due to rotation around the single bonds. libretexts.org The most stable conformation is typically the one that minimizes steric hindrance while maximizing conjugation. For this compound, the relative orientation of the carbonyl group and the diene system will influence the vibrational frequencies.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.
Upon electron ionization, this compound would form a molecular ion (M⁺˙) corresponding to its molecular weight. This molecular ion can then undergo various fragmentation pathways. Common fragmentation patterns for α,β-unsaturated ketones involve cleavage of the bonds adjacent to the carbonyl group (α-cleavage) and rearrangements like the McLafferty rearrangement. wikipedia.orgyoutube.com
Expected fragmentation pathways for this compound include:
Loss of a methyl radical (•CH₃): Cleavage of the C1-C2 bond would result in a fragment with m/z = M - 15.
Loss of an acetyl radical (•COCH₃): Cleavage of the C2-C3 bond would lead to a fragment with m/z = M - 43.
McLafferty Rearrangement: If sterically feasible, a γ-hydrogen transfer from the alkyl chain to the carbonyl oxygen followed by cleavage of the α-β bond could occur.
Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry is a cornerstone technique for determining the molecular weight and structural features of organic compounds. When this compound, with a molecular formula of C₇H₁₀O and a molecular weight of approximately 110.15 g/mol , is introduced into a mass spectrometer, it is ionized to form a molecular ion (M⁺•). chemguide.co.uklibretexts.org This molecular ion, which would appear at a mass-to-charge ratio (m/z) of 110, is energetically unstable and undergoes fragmentation. chemguide.co.uk
The fragmentation pattern provides a virtual fingerprint of the molecule. For ketones, a characteristic fragmentation pathway is the α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the carbonyl group. libretexts.org This process leads to the formation of a stable resonance-stabilized cation known as an acylium ion. libretexts.org
In the case of this compound, two primary α-cleavage events are possible:
Cleavage between carbon-2 (the carbonyl carbon) and carbon-3 results in the formation of the acetyl cation, [CH₃CO]⁺. This fragment is particularly stable and often results in a prominent peak, frequently the base peak, in the mass spectrum of methyl ketones. libretexts.orgyoutube.com
Cleavage of the bond between the methyl group (carbon-1) and the carbonyl carbon (carbon-2) is also possible, though typically less favored than cleavage that expels a larger radical.
The resulting fragments are detected based on their mass-to-charge ratio, and their relative abundance is plotted to create a mass spectrum. youtube.com
Table 1: Predicted Mass Spectrometry Fragments for this compound
| Fragment Structure | Fragment Name | Predicted m/z | Fragmentation Pathway |
| [C₇H₁₀O]⁺• | Molecular Ion | 110 | Electron Ionization |
| [CH₃CO]⁺ | Acetyl Cation | 43 | α-Cleavage |
| [C₅H₇]⁺ | 4-methylpenta-2,4-dien-2-yl radical | 67 | Loss of Acetyl Cation |
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
While conventional mass spectrometry provides integer mass-to-charge ratios, High-Resolution Mass Spectrometry (HRMS) measures the m/z value to a very high degree of precision (typically to four or more decimal places). This precision allows for the unambiguous determination of a molecule's elemental composition.
For this compound, the theoretical exact mass can be calculated using the masses of the most abundant isotopes of its constituent elements (¹²C, ¹H, and ¹⁶O). This calculated exact mass can then be compared to the experimentally measured mass from an HRMS instrument. A close match (typically within 5 ppm) between the experimental and theoretical mass confirms the molecular formula C₇H₁₀O, distinguishing it from other potential formulas that might have the same nominal mass. The use of HRMS is a standard and powerful tool for confirming the identity of newly synthesized compounds. chemrxiv.org
Electronic Spectroscopy (UV-Vis)
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, corresponding to electronic transitions within a molecule. For molecules with multiple bonds and lone pairs, such as this compound, UV-Vis spectroscopy provides valuable information about the electronic structure, particularly the extent of conjugation. uomustansiriyah.edu.iq The parts of a molecule that absorb light in this region are known as chromophores. lumenlearning.com
Analysis of π-π Transitions and Conjugation Length*
The structure of this compound contains a conjugated system, where the π orbitals of two carbon-carbon double bonds and one carbon-oxygen double bond overlap. This extended conjugation is the primary chromophore responsible for its UV absorption. lumenlearning.com
In conjugated systems, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is reduced compared to isolated double bonds. libretexts.org This allows for the promotion of an electron from a bonding π orbital to an antibonding π* orbital (a π-π* transition) upon absorption of UV radiation. libretexts.org
Key points regarding the UV-Vis spectrum of this compound are:
Effect of Conjugation: As the length of the conjugated system increases, the HOMO-LUMO energy gap decreases, resulting in absorption at a longer wavelength (a bathochromic or red shift). lumenlearning.com The conjugated dienone system in this compound would therefore be expected to absorb at a significantly longer wavelength than a simple alkene or ketone. For comparison, 1,3-butadiene (B125203) absorbs at 217 nm, while 1,3,5-hexatriene (B1211904) absorbs at 258 nm. libretexts.org
n-π Transitions:* The presence of the carbonyl group also allows for another type of electronic transition: the promotion of a non-bonding electron (n) from one of the lone pairs on the oxygen atom to an antibonding π* orbital. These n-π* transitions are lower in energy (occur at longer wavelengths) than π-π* transitions but are typically much weaker in intensity. libretexts.org
Table 2: Expected Electronic Transitions for this compound
| Transition Type | Orbitals Involved | Relative Energy | Expected Intensity |
| π → π | π (bonding) → π (antibonding) | High | Strong |
| n → π | n (non-bonding) → π (antibonding) | Low | Weak |
Computational Chemistry and Quantum Mechanical Studies
Computational chemistry provides a theoretical framework for understanding and predicting the properties of molecules. Quantum mechanical methods, particularly Density Functional Theory (DFT), are powerful tools for modeling the behavior of compounds like this compound at the atomic level. nih.gov
Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties
Density Functional Theory (DFT) is a widely used computational method for determining the electronic structure of molecules. nih.gov A primary application of DFT is geometry optimization, which calculates the lowest energy arrangement of atoms in a molecule, thereby predicting its most stable three-dimensional structure. nih.govcmu.edu For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles. Hybrid functionals, such as B3LYP or PBE0, are often employed for their balance of accuracy and computational efficiency in optimizing the geometries of organic molecules. nih.govnih.gov
Once the optimized geometry is obtained, DFT can be used to calculate a range of electronic properties, including the energies of the molecular orbitals (such as the HOMO and LUMO), which are directly related to the electronic transitions observed in UV-Vis spectroscopy.
Prediction of Spectroscopic Parameters
A significant advantage of computational chemistry is its ability to predict spectroscopic data that can be compared with experimental results. After a DFT geometry optimization, further calculations can be performed to predict various spectra. nih.gov
For instance, Time-Dependent Density Functional Theory (TD-DFT) is a method used to calculate the excited states of molecules. This allows for the prediction of the UV-Vis absorption spectrum, including the wavelengths of maximum absorbance (λmax) and the intensities of the corresponding π-π* and n-π* transitions. nih.gov This theoretical spectrum can then be compared with the experimental spectrum to validate both the computational model and the experimental findings, providing a comprehensive characterization of the molecule.
Transition State Modeling and Reaction Pathway Calculations
Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions, including the characterization of transient structures like transition states and the mapping of entire reaction pathways. For a molecule such as this compound, these computational methodologies are invaluable for understanding its reactivity, particularly in processes like pericyclic reactions, isomerizations, and addition reactions. The conjugated diene and ketone functionalities present in the molecule suggest a rich landscape of potential chemical transformations that can be explored through theoretical calculations.
At the heart of reaction pathway calculations is the identification of transition states, which are first-order saddle points on the potential energy surface connecting reactants and products. The geometry and energy of these transition states dictate the kinetics of a reaction. Methods like Density Functional Theory (DFT) are commonly employed to model these complex processes. For instance, in studying sigmatropic rearrangements, which are plausible for a conjugated system like this compound, DFT calculations at a level like B3LYP/6-311G++(d,p) can be used to locate the transition state structure. chemrestech.com The process often involves methods like the Synchronous Transit-Guided Quasi-Newton (STQN) method (e.g., QST2 or QST3 in Gaussian software) to find a starting geometry for the transition state, which is then optimized. chemrestech.com
Once a transition state is located, its identity is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. chemrestech.com This imaginary frequency represents the vibrational mode that leads the molecule from the reactant, through the transition state, to the product. The Intrinsic Reaction Coordinate (IRC) method is then used to trace the reaction pathway downhill from the transition state to the corresponding reactant and product minima on the potential energy surface. chemrestech.com This confirms that the located transition state indeed connects the intended species.
The energies obtained from these calculations for the reactants, transition state, and products allow for the determination of key thermodynamic and kinetic parameters. The activation energy (Ea) is the energy difference between the transition state and the reactants, while the reaction energy (ΔEr) is the difference between the products and reactants. These values can be used to predict reaction rates and equilibrium positions. For example, a theoretical study on the researchgate.net-H shift in (Z)-hexa-1,3-diene, a related conjugated diene system, calculated activation energies and reaction enthalpies to understand the reaction's feasibility. chemrestech.com
Furthermore, computational models can assess the influence of substituents and solvent effects on the reaction pathway. For this compound, the methyl group's electronic and steric effects on the stability of transition states for various reactions could be quantified. Solvent effects are often incorporated using implicit solvent models, such as the Polarizable Continuum Model (PCM), which can significantly alter the calculated energy barriers, especially for reactions involving charge separation. chemrestech.com
The table below illustrates the type of data that would be generated from a computational study on a hypothetical reaction of this compound, such as an electrocyclic ring-closure.
| Species | Electronic Energy (Hartree) | Zero-Point Vibrational Energy (Hartree) | Relative Energy (kcal/mol) | Activation Energy (kcal/mol) |
|---|---|---|---|---|
| This compound (Reactant) | -347.123456 | 0.123456 | 0.0 | - |
| Transition State | -347.078910 | 0.121123 | 27.9 | 27.9 |
| Cyclized Product | -347.145678 | 0.125678 | -13.9 | - |
This detailed computational approach allows for a deep, molecular-level understanding of the reaction mechanisms available to this compound, guiding synthetic efforts and providing insights into its chemical behavior that are often difficult to obtain through experimental means alone.
Advanced Applications in Organic Synthesis and Materials Science
5-Methylhexa-3,5-dien-2-one as a Versatile Building Block in Complex Molecule Synthesis
The combination of a diene and a ketone within a single molecule makes this compound a multifaceted building block for synthesizing intricate organic structures. This versatility is primarily derived from the distinct reactivity of its two main functional components.
The conjugated diene moiety of this compound is primed for participation in pericyclic reactions, most notably the Diels-Alder reaction. wikipedia.org This reaction, a [4+2] cycloaddition between a conjugated diene and a substituted alkene (dienophile), is a powerful method for forming six-membered rings with a high degree of stereochemical control. wikipedia.orglibretexts.org By acting as the diene component, this compound can react with various dienophiles to create complex cyclohexene (B86901) derivatives. These adducts serve as foundational scaffolds that can be further elaborated into more complex polycyclic aromatic compounds (PACs). The assembly of polycyclic backbones from substituted building blocks via cycloaddition is a promising strategy for synthesizing functionalized PACs. mdpi.com
Furthermore, the ketone group provides a reactive handle for the synthesis of heterocyclic compounds. ijirset.comresearchgate.netnih.gov For instance, condensation reactions with nitrogen-containing reagents like hydrazines or hydroxylamine (B1172632) can yield nitrogen- and oxygen-containing heterocycles. The synthesis of such compounds is a cornerstone of medicinal chemistry, as these rings are present in a vast number of pharmaceuticals and biologically active compounds. researchgate.net
The Diels-Alder reaction is not only a route to saturated and unsaturated six-membered rings but also a gateway to aromatic systems. The cyclohexene adducts formed from the reaction of this compound can undergo subsequent aromatization to produce highly substituted benzene (B151609) rings. msu.eduresearchgate.net This two-step sequence—cycloaddition followed by dehydrogenation or another elimination reaction—is a robust strategy for constructing functionalized aromatic compounds that might be difficult to access through direct electrophilic substitution on a pre-existing benzene ring. msu.edu
The specific substitution pattern on the resulting benzene ring is dictated by the substituents on both the original dienone and the chosen dienophile, offering a modular and predictable approach to complex aromatic structures. msu.edu This method is particularly valuable as the loss of aromaticity in a starting material is often energetically unfavorable, but building the ring first and then aromatizing it can be a more viable pathway. aklectures.com
Role in Polymerization Chemistry (if applicable to the dienone structure)
While specific research on the polymerization of this compound is not extensively documented, its structure as a conjugated diene suggests a potential for participation in addition polymerization reactions. youtube.com
Conjugated dienes are well-known monomers for producing important polymers, such as synthetic rubbers. libretexts.org The polymerization typically proceeds via 1,4-addition, where the two double bonds of the diene are consumed to form new single bonds that link the monomer units, creating a new double bond in the center of the original diene unit. libretexts.org It is conceivable that this compound could be incorporated into polymer chains through this mechanism, leading to a polymer backbone containing repeating units with a pendant methyl ketone group. Such polymers, known as copolymers, can be formed if the dienone is polymerized with other monomer units. libretexts.org
The presence of the ketone functional group on the polymer chain would be expected to impart specific properties to the resulting material. The polar ketone group could increase intermolecular forces, affecting properties like the glass transition temperature and solubility. Furthermore, this functional group could serve as a site for post-polymerization modification. For example, the ketone could be reduced, oxidized, or reacted to attach other chemical moieties, allowing for the fine-tuning of the polymer's final properties. This approach is a key strategy in materials science for designing specialty polymers with tailored characteristics for specific applications.
Precursor in Stereoselective Transformations
Stereoselectivity is crucial in modern organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules. This compound possesses structural features that make it a suitable precursor for stereoselective transformations.
The primary avenue for stereocontrol is through the asymmetric Diels-Alder reaction. nih.govsigmaaldrich.com By using a chiral Lewis acid catalyst, the cycloaddition of the diene with a prochiral dienophile can be directed to favor the formation of one enantiomer of the cyclic product over the other. sigmaaldrich.com This method is one of the most powerful strategies for creating chiral six-membered rings. nih.gov The resulting enantiomerically enriched cyclohexene derivatives are valuable intermediates in the total synthesis of complex natural products. researchgate.net
Additionally, the ketone functional group is a prochiral center that can undergo stereoselective reduction. The use of chiral reducing agents can convert the ketone into a secondary alcohol with a specific stereochemistry, introducing a new chiral center into the molecule. The combination of stereocontrol in both the cycloaddition and subsequent functional group transformations highlights the potential of this compound as a versatile chiral building block.
Conclusion and Future Research Directions
Summary of Key Contributions to the Understanding of 5-Methylhexa-3,5-dien-2-one Chemistry
To date, the scientific community's understanding of this compound is primarily centered on a few key areas. The compound, with the molecular formula C₇H₁₀O, is recognized as a conjugated dienone. Its structure, featuring a ketone group and a conjugated diene system, makes it a candidate for a variety of chemical transformations.
General reactivity patterns have been proposed, including oxidation to form epoxides or carboxylic acids, reduction of the ketone to an alcohol, and electrophilic substitution at the double bonds. The conjugated diene structure also suggests its participation in pericyclic reactions, with the Diels-Alder reaction being a notable possibility. Furthermore, the ketone functionality allows for nucleophilic addition reactions, positioning it as a potentially versatile intermediate in organic synthesis.
Emerging Methodologies for Synthesis and Functionalization
While a definitive, high-yield synthesis for this compound is not yet widely established in the literature, a plausible synthetic route has been outlined. This multi-step process begins with the reduction of ethyl (2E)-5-methylhexa-2,4-dienoate using a reducing agent like lithium aluminum hydride (LiAlH₄) to yield (E)-5-methylhexa-2,4-dien-1-ol. Subsequent bromination of this alcohol with a reagent such as phosphorus tribromide (PBr₃) would form (E)-1-bromo-5-methylhexa-2,4-diene. The final step, a base-mediated elimination, is proposed to yield the target compound, this compound.
Another potential, though less direct, synthetic strategy could be adapted from the synthesis of its isomer, 5-methyl-5-hexen-2-one, which involves the alkylation of 2,4-pentanedione (acetylacetone) with methallyl chloride. Furthermore, general methods for dienone synthesis, such as the aldol (B89426) condensation of unsaturated aldehydes with enolates, could theoretically be applied. For instance, the condensation of an appropriate unsaturated aldehyde with acetone (B3395972) could provide a pathway to this class of compounds. thieme-connect.de
The development of more efficient and stereoselective synthetic methods remains a key area for future research. Modern catalytic approaches, potentially involving organometallic reagents, could offer more direct and higher-yielding routes to this and related dienones.
Untapped Reactivity and Mechanistic Investigations
The reactivity of this compound is an area with significant untapped potential. The presence of a conjugated diene system makes it an interesting substrate for various cycloaddition reactions. While the Diels-Alder reaction is a theoretical possibility, detailed studies on its reactivity with different dienophiles, including aspects of stereoselectivity and regioselectivity, are lacking. Investigating [2+2] photocycloadditions and other pericyclic reactions would provide a more complete picture of its chemical behavior.
The interplay between the ketone and the diene functionalities could lead to complex and interesting cascade reactions. nih.gov For example, a nucleophilic addition to the carbonyl group could be followed by an intramolecular reaction involving the diene system. Detailed mechanistic studies, employing both experimental and computational methods, are needed to elucidate the pathways of these potential transformations and to understand the factors that control their outcomes.
Potential for Novel Advanced Materials or Synthetic Pathways
The unique structure of this compound suggests its potential as a building block for more complex molecules and materials. Its ability to participate in polymerization reactions, potentially as a monomer, could lead to the development of novel polymers with unique properties. The conjugated diene system could be exploited for cross-linking or for the introduction of specific functionalities into a polymer chain.
In the realm of organic synthesis, this compound could serve as a key intermediate in the synthesis of natural products or other biologically active molecules. Its functional handles—the ketone and the diene—provide multiple points for elaboration and the construction of intricate molecular architectures. The exploration of its use in multi-component reactions could also open up new and efficient synthetic pathways to a variety of complex organic compounds. rsc.org
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-Methylhexa-3,5-dien-2-one, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis often involves base-assisted cyclization of precursor enones or ketones. For example, analogous compounds (e.g., 3,5-diarylsubstituted dihydro-2H-pyrrol-2-ones) are synthesized via base-mediated cyclization of α,β-unsaturated ketones, followed by purification via column chromatography or recrystallization . Lewis acid catalysis (e.g., BF₃·Et₂O) can enhance reaction efficiency by lowering activation barriers, as demonstrated in tunneling-driven rearrangements of similar bicyclic enones . Optimize conditions by varying solvent polarity (e.g., ethanol vs. benzene), temperature (room temp. to reflux), and catalyst loading.
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be reported?
- Methodological Answer : Essential techniques include:
- 1H/13C NMR : Identify olefinic protons (δ 5.5–6.5 ppm for conjugated dienes) and carbonyl carbons (δ ~200 ppm).
- FTIR : Confirm C=O stretches (~1700 cm⁻¹) and conjugated C=C stretches (~1600 cm⁻¹).
- HRMS : Validate molecular ion peaks (e.g., [M+H]+) with theoretical m/z values. For example, analogs like 6-phenylhexa-3,5-dien-2-one (FW: 172.22) show HRMS matches within 0.01 Da .
- Rf Values : Report TLC mobility (e.g., hexane/ethyl acetate systems) for reproducibility .
Q. How should researchers assess the stability of this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies by:
- Storing the compound in dark vs. light-exposed conditions to evaluate photodegradation.
- Testing thermal stability at 4°C, room temperature, and 40°C over 1–4 weeks.
- Monitoring purity via HPLC or GC-MS. For structurally similar enones (e.g., octa-3,5-dien-2-one), degradation products like epoxides or peroxides may form under oxidative conditions .
Advanced Research Questions
Q. What mechanistic insights explain the role of quantum tunneling in rearrangements of bicyclic enones analogous to this compound?
- Methodological Answer : In tunneling-driven reactions (e.g., 1H-bicyclo[3.1.0]-hexa-3,5-dien-2-one), Lewis acids like Mg(ClO₄)₂ narrow reaction barriers, enabling heavy-atom tunneling. Use isotopic labeling (e.g., deuterium at reactive sites) and Eyring analysis to distinguish thermal vs. tunneling pathways. Computational studies (DFT) can model barrier widths and predict tunneling probabilities .
Q. How can researchers resolve contradictions between experimental spectral data and computational predictions for this compound derivatives?
- Methodological Answer :
- Step 1 : Re-run NMR/IR under standardized conditions (solvent, concentration) to exclude artifacts .
- Step 2 : Compare experimental data with DFT-calculated spectra (e.g., Gaussian09 with B3LYP/6-31G* basis set). Discrepancies in carbonyl shifts may arise from solvent effects or conformational flexibility.
- Step 3 : Validate using 2D NMR (COSY, HSQC) to assign ambiguous signals. For example, NOESY can confirm stereochemistry in diastereomeric byproducts .
Q. What strategies are effective for optimizing catalytic asymmetric synthesis of this compound derivatives?
- Methodological Answer :
- Catalyst Screening : Test chiral Lewis acids (e.g., Jacobsen’s Co-salen) or organocatalysts (e.g., proline derivatives) to induce enantioselectivity.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance catalyst-substrate interactions.
- Kinetic Resolution : Monitor enantiomeric excess (ee) via chiral HPLC or NMR with chiral shift reagents. For example, asymmetric cyclopropanation of similar enones achieved >90% ee with Rh₂(OAc)₄ .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
